molecular formula C18H20N4O2S B6527756 2-ethoxy-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide CAS No. 1019102-91-0

2-ethoxy-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide

Cat. No.: B6527756
CAS No.: 1019102-91-0
M. Wt: 356.4 g/mol
InChI Key: ZVXTZXQOLMAMAR-UHFFFAOYSA-N
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Description

2-ethoxy-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-343083 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell morphology, migration, endocytosis, and cell cycle progression .

Mode of Action

CCG-343083 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-343083 . This pathway plays a crucial role in the regulation of gene expression, cell cycle progression, and other cellular functions . By inhibiting this pathway, CCG-343083 can potentially disrupt the normal functioning of these processes .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug These properties greatly influence a drug’s bioavailability, efficacy, and safety profile

Result of Action

CCG-343083 exhibits activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . Moreover, it shows selective cytotoxicity towards RhoC-overexpressing melanoma cell lines, and it inhibits Rho-dependent invasion by PC-3 prostate cancer cells . These results suggest that CCG-343083 could have potential therapeutic applications in cancer treatment .

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}acetamide plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux . The nature of these interactions is primarily inhibitory, leading to changes in the activity levels of the target enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of molecular events, ultimately resulting in altered cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, the compound may induce toxic or adverse effects, including cellular damage and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its activity and function. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions.

Properties

IUPAC Name

2-ethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-24-10-17(23)20-16-9-13(3)21-22(16)18-19-15(11-25-18)14-7-5-12(2)6-8-14/h5-9,11H,4,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXTZXQOLMAMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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